molecular formula C17H19ClN2O5S2 B12197165 N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12197165
M. Wt: 430.9 g/mol
InChI Key: KTQVUMHQQVFYFY-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a structurally complex molecule featuring:

  • A 5-chloro-2,4-dimethoxyphenyl substituent, contributing steric bulk and electron-withdrawing effects.
  • A cyclopropanecarboxamide group in a Z-alkene configuration, which may influence conformational rigidity and intermolecular interactions.

This compound belongs to a class of sulfur-containing heterocycles, which are often explored for their pharmacological and material science applications due to their diverse reactivity and stability .

Properties

Molecular Formula

C17H19ClN2O5S2

Molecular Weight

430.9 g/mol

IUPAC Name

N-[3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C17H19ClN2O5S2/c1-24-13-6-14(25-2)11(5-10(13)18)20-12-7-27(22,23)8-15(12)26-17(20)19-16(21)9-3-4-9/h5-6,9,12,15H,3-4,7-8H2,1-2H3

InChI Key

KTQVUMHQQVFYFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through a cyclization reaction involving appropriate precursors. Subsequent steps involve the introduction of the chlorine and methoxy groups, followed by the formation of the cyclopropane carboxamide moiety. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives. These products can further undergo additional reactions to form more complex molecules.

Scientific Research Applications

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Class Core Structure Key Functional Groups/Substituents Notable Features
Target Compound Tetrahydrothienothiazole dioxide 5-Cl-2,4-dimethoxyphenyl, cyclopropanecarboxamide Sulfone group, rigid cyclopropane
Thiazolo[3,2-a]pyrimidines (11a,b) Fused thiazole-pyrimidine CN, 2,4,6-trimethylbenzylidene/4-cyanobenzylidene Nitrile groups, aromatic aldehydes
Thiadiazoles (4g, 4h) 3H-[1,3,4]-thiadiazole 3-Methylphenyl/3-Cl-phenyl, dimethylamino-acryloyl Acryloyl moiety, varied aryl groups
Thiazolylmethylcarbamates Thiazole-carbamate hybrids Hydroperoxypropan-2-yl, hydroxy-phenyl Carbamate linkages, peroxide groups
Key Observations:

Sulfur-Containing Cores: The target compound’s tetrahydrothienothiazole dioxide core differs from the fused thiazole-pyrimidine system in 11a,b and the simpler thiadiazole in 4g,4h . The sulfone group increases polarity compared to non-oxidized sulfur analogs. Thiazolylmethylcarbamates prioritize carbamate functionalization over bicyclic systems.

Substituent Effects: The 5-chloro-2,4-dimethoxyphenyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, unlike the purely electron-donating 2,4,6-trimethyl group in 11a or the electron-deficient 4-cyano substituent in 11b .

Table 2: Physicochemical Data for Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target* C₁₇H₁₆ClN₃O₅S₂ 465.91 Not reported Not reported Expected: NH (~3400 cm⁻¹), C=O (~1700 cm⁻¹)
11a C₂₀H₁₀N₄O₃S 386.38 243–246 68 IR: 2219 cm⁻¹ (CN), 3173 cm⁻¹ (NH)
4g C₂₁H₂₀N₄O₂S 392.48 200 82 IR: 1690 cm⁻¹ (C=O), 1638 cm⁻¹ (C=O)
Key Observations:
  • Synthetic Methods :

    • The target compound’s synthesis likely involves multi-step condensation reactions, analogous to the use of aromatic aldehydes in 11a,b or thiouracil derivatives in 12 . However, its cyclopropane and sulfone groups may require specialized reagents.
    • Thiadiazoles like 4g,4h employ sodium ethoxide-mediated cyclization , contrasting with the acetic anhydride/acetic acid system in 11a,b .
  • Spectroscopic Trends :

    • The absence of nitrile (CN) IR peaks in the target compound distinguishes it from 11a,b . Instead, its cyclopropanecarboxamide would exhibit C=O stretching near 1700 cm⁻¹, similar to the acryloyl C=O in 4g,4h .

Research Implications and Unique Attributes

The target compound’s sulfone group enhances solubility in polar solvents compared to non-oxidized sulfur analogs, while the cyclopropane ring may improve metabolic stability in biological systems. Its chloro-dimethoxyphenyl substituent offers a unique electronic profile for structure-activity relationship (SAR) studies, particularly in drug discovery contexts where halogenated aromatics are common.

Biological Activity

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of isocyanates or isothiocyanates with appropriate precursors. The synthesis typically includes the formation of carboxamides and carbothioamides under controlled conditions, which ensures the integrity of the thiazole and thieno rings in the structure.

Biological Activity

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), comparable to existing antibiotics. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring enhance its antibacterial properties.

Table 1: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1S. aureus8 µg/mL
2MRSA16 µg/mL
3Enterococcus faecalis32 µg/mL

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits antioxidant activity. It was evaluated using the DPPH radical scavenging method, where it demonstrated a high capacity to neutralize free radicals.

Table 2: Antioxidant Activity

CompoundDPPH Scavenging Activity (%)
188.6
287.7
378.6

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on various derivatives of thiazole compounds found that those with electron-withdrawing groups on the phenyl ring exhibited enhanced activity against MRSA and Enterococcus faecalis. The study concluded that this compound was one of the most potent derivatives tested .
  • Case Study on Antioxidant Properties : Another research focused on evaluating the antioxidant potential of this compound alongside known antioxidants such as ascorbic acid. The results indicated that it outperformed ascorbic acid in specific assays, suggesting its potential use in formulations aimed at oxidative stress .

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